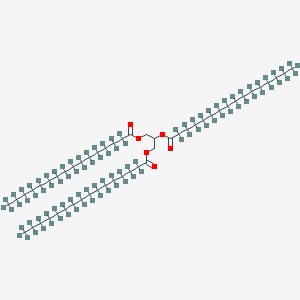
Glyceryl tri(hexadecanoate-d31)
Descripción general
Descripción
Glyceryl tri(hexadecanoate-d31), also known as Glyceryl Tripalmitate or Tripalmitin, is a chemical compound with the empirical formula C51D93H5O6 . It has a molecular weight of 900.89 .
Physical And Chemical Properties Analysis
Glyceryl tri(hexadecanoate-d31) is a colorless solid . It has a molecular weight of 900.89 . The melting point is 64-66 °C (lit.) .Aplicaciones Científicas De Investigación
Deuteron NMR Studies
Glyceryl tri(hexadecanoate-d31) has applications in deuteron nuclear magnetic resonance (NMR) studies. For example, Vold, Hoatson, and Subramanian (1998) explored guest motion in alkanoic acid urea inclusion compounds using deuteron relaxation times. Their study utilized similar compounds like hexadecanoic acid-d31 in polycrystalline urea inclusion compounds, providing insights into molecular motion and interactions in such systems (Vold, Hoatson, & Subramanian, 1998).
Catalytic Oxidation of Glycerol
In the field of green chemistry, glycerol, which shares a structural similarity with glyceryl tri(hexadecanoate-d31), has been investigated as a starting material for high-value chemicals. Katryniok et al. (2011) discussed the oxidation of glycerol catalyzed by various metals, leading to valuable chemicals like dihydroxyacetone and mesoxalic acid (Katryniok et al., 2011).
Cross-Linked Polymers from Functionalized Triglycerides
The synthesis and properties of cross-linked polymers derived from functionalized triglycerides, like glyceryl tri(hexadecanoate-d31), have been studied by Zhao et al. (2008). Their research involved synthesizing various functionalized triglycerides and crosslinking them to form polymers with potential applications in materials science (Zhao, Zhang, Sun, & Hua, 2008).
Dietary Triacylglycerol Digestion and Bile Acid Status
The role of similar compounds in dietary triacylglycerol digestion and absorption has been researched, as in the study by Carnagey (2003). This study investigated the impact of cholylsarcosine on the absorption of dietary fatty acids and triacylglycerols in neonatal piglets, highlighting the physiological relevance of triacylglycerols in nutrition (Carnagey, 2003).
Lipid Membrane Studies
Glyceryl tri(hexadecanoate-d31) and related compounds have been used in studies of lipid membranes. For instance, Thewalt and Cushley (1987) examined the effects of n-alkanols on phospholipid/cholesterol membranes, contributing to our understanding of membrane dynamics and interactions (Thewalt & Cushley, 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-JGBASCRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl tri(hexadecanoate-d31) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)








